Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt
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Overview
Description
Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety substituted with azo, hydroxy, and nitro groups, as well as a dipotassium salt form. It is often used in various industrial and research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt typically involves multiple steps:
Azo Coupling Reaction: The initial step involves the diazotization of 5-(1,1-dimethylethyl)-2-hydroxyaniline, followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid under acidic conditions to form the azo compound.
Neutralization: The resulting azo compound is then neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization and Coupling: Large-scale diazotization and coupling reactions are carried out in industrial reactors.
Purification: The crude product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt involves its interaction with molecular targets through its functional groups:
Azo Group: The azo group can undergo reduction to form amines, which can interact with biological molecules.
Hydroxy and Nitro Groups: These groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
4-Amino-1,1′-azobenzene-3,4′-disulfonic acid sodium salt: Used in dye and pigment production.
Uniqueness
Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dipotassium salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
6408-99-7 |
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Molecular Formula |
C16H15K2N3O7S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
dipotassium;3-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]-5-nitro-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C16H17N3O7S.2K/c1-16(2,3)9-4-5-13(20)11(6-9)17-18-12-7-10(19(22)23)8-14(15(12)21)27(24,25)26;;/h4-8,20-21H,1-3H3,(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
BXBKXFIPONIKPB-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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